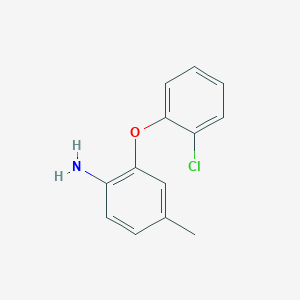

2-(2-Chlorophenoxy)-4-methylaniline

Vue d'ensemble

Description

“2-(2-Chlorophenoxy)-4-methylaniline” is a chemical compound. However, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of azo disperse dyes containing different kinds of ester groups based on benzisothiazole were synthesized by the coupling reaction of diazotization . Another study reported the synthesis of 2-[(2-(2-chlorophenoxy)phenyl]-5-phenylamino-1,3,4-oxadiazole .

Molecular Structure Analysis

The molecular structure of “2-(2-Chlorophenoxy)-4-methylaniline” is not explicitly mentioned in the search results. However, similar compounds have been studied. For example, the structure analysis of novel bisazo disperse dyes has been reported .

Chemical Reactions Analysis

The formation of the chlorophenoxy radical from the 2-chlorophenol molecule, a key precursor to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCCD/F), in unimolecular and bimolecular reactions in the gas phase has been studied . Another study discussed the formation of dioxins from the cross-condensation of PhRs with 2-CPRs and 2,4,6-TCPRs .

Applications De Recherche Scientifique

Synthesis and Characterization

2-(2-Chlorophenoxy)-4-methylaniline has been utilized in the synthesis of novel compounds. For example, Topçu et al. (2021) synthesized novel oxime derivatives using 2-chloro-4-methylaniline and other chloro-methylanilines. These compounds exhibited significant antioxidant activities and lipid peroxidation inhibition, showcasing their potential in addressing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).

Analytical Chemistry and Detection

In the field of analytical chemistry, 2-(2-Chlorophenoxy)-4-methylaniline derivatives have been analyzed to monitor environmental herbicide residues. Wintersteiger et al. (1999) developed a selective and sensitive method using high-performance liquid chromatography (HPLC) for quantitating chlorophenoxy acid herbicides, which include compounds related to 2-(2-Chlorophenoxy)-4-methylaniline (Wintersteiger, Goger, & Krautgartner, 1999).

Environmental Impact Studies

The impact of chlorophenoxy compounds, such as 2,4-D and MCPA which are structurally related to 2-(2-Chlorophenoxy)-4-methylaniline, on the environment and health has been studied. Stackelberg (2013) conducted a systematic review to evaluate the carcinogenic potential of these compounds. The review highlighted the need for further understanding of the interaction between genetic polymorphisms and exposure to chlorophenoxy compounds (Stackelberg, 2013).

Material Science Applications

In material science, the compound has been used in research related to the adsorption of hazardous substances from water. Kamaraj et al. (2018) investigated the use of zinc hydroxide for adsorbing 2-(2-methyl-4-chlorophenoxy) propionic acid, a related compound, from water, demonstrating its potential in environmental cleanup processes (Kamaraj, Pandiarajan, Vasudevan, & Vasudevan, 2018).

Spectroscopy and Chemical Analysis

Spectroscopic methods have been employed to analyze derivatives of 2-(2-Chlorophenoxy)-4-methylaniline. Arjunan and Mohan (2009) conducted Fourier transform infrared and FT-Raman spectral analysis of 2-chloro-4-methylaniline. Their work contributes to the understanding of the vibrational properties of such compounds (Arjunan & Mohan, 2009).

Mécanisme D'action

Target of Action

The primary target of 2-(2-Chlorophenoxy)-4-methylaniline is the Interleukin-8 (IL8) . It is also involved in neutrophil activation .

Mode of Action

It’s known that il8 has a higher affinity to receptors cxcr1 and cxcr2 , suggesting that the compound might interact with these receptors to exert its effects.

Biochemical Pathways

Given its target, it’s likely that it impacts thecytokine signaling pathway . This pathway is crucial for immune responses, and any changes could have downstream effects on inflammation and immune cell recruitment.

Result of Action

Given its target, it’s likely that it impactsneutrophil activation and the recruitment of immune cells .

Safety and Hazards

Orientations Futures

Future research directions could include further investigation into the potential applications of “2-(2-Chlorophenoxy)-4-methylaniline” and related compounds. For instance, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) has been reported as a potent inhibitor of TRPM4, a cation channel implicated in cardiac diseases and prostate cancer .

Propriétés

IUPAC Name |

2-(2-chlorophenoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-6-7-11(15)13(8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPXHBGEONWGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)-4-methylaniline | |

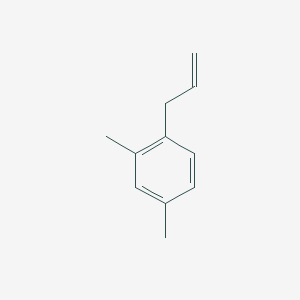

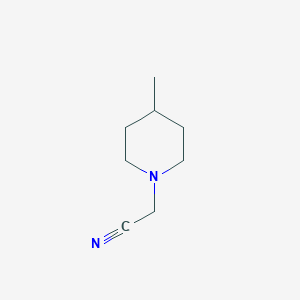

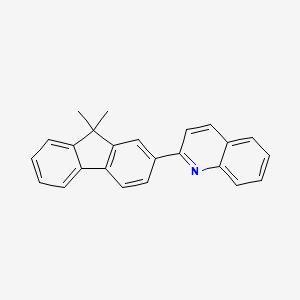

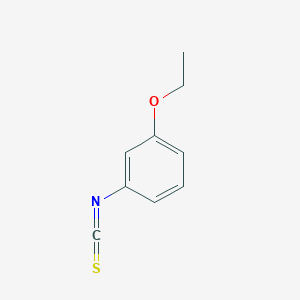

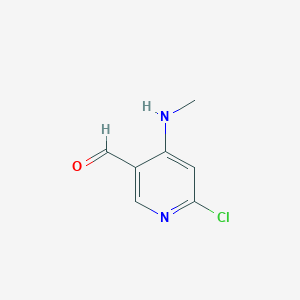

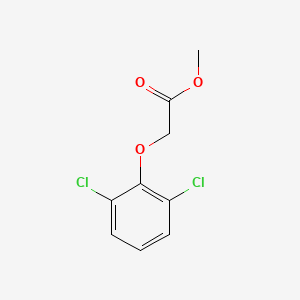

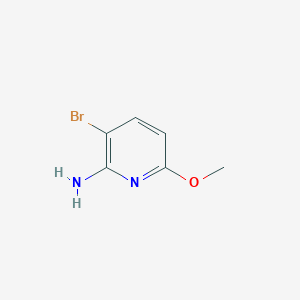

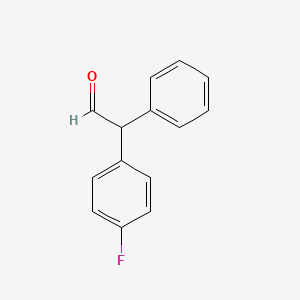

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

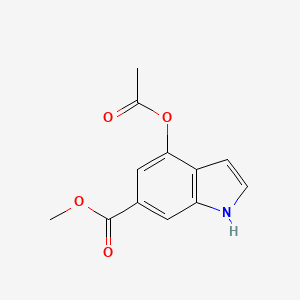

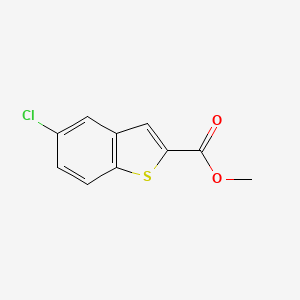

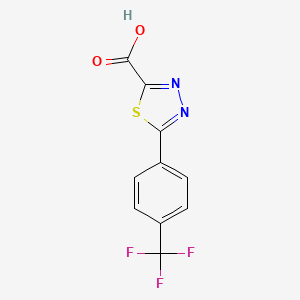

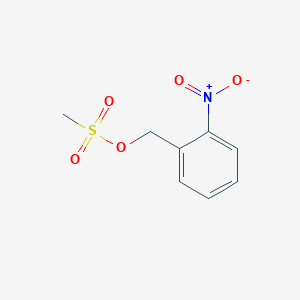

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.